molecular formula C15H23BrO3Si B1427162 Methyl 2-(bromomethyl)-3-((tert-butyldimethylsilyl)oxy)benzoate CAS No. 1323407-17-5

Methyl 2-(bromomethyl)-3-((tert-butyldimethylsilyl)oxy)benzoate

Cat. No.: B1427162
CAS No.: 1323407-17-5
M. Wt: 359.33 g/mol
InChI Key: YOPIDFXZGOIPLC-UHFFFAOYSA-N
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Description

Methyl 2-(bromomethyl)-3-((tert-butyldimethylsilyl)oxy)benzoate is a synthetic intermediate frequently utilized in organic synthesis, particularly in the construction of complex heterocycles and PROTACs (Proteolysis-Targeting Chimeras). The compound features a bromomethyl group at the 2-position of the benzene ring, enabling nucleophilic substitution reactions, and a tert-butyldimethylsilyl (TBDMS) ether group at the 3-position, which acts as a protecting group for hydroxyl functionalities. Its ester moiety further enhances reactivity in condensation or cyclization reactions. This compound is valued for its versatility in medicinal chemistry and drug discovery pipelines, particularly in the synthesis of lenalidomide derivatives and isoindolinone-based therapeutics .

Properties

IUPAC Name

methyl 2-(bromomethyl)-3-[tert-butyl(dimethyl)silyl]oxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BrO3Si/c1-15(2,3)20(5,6)19-13-9-7-8-11(12(13)10-16)14(17)18-4/h7-9H,10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOPIDFXZGOIPLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC=CC(=C1CBr)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BrO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Organic Synthesis

Methyl 2-(bromomethyl)-3-((tert-butyldimethylsilyl)oxy)benzoate is primarily used as a synthetic intermediate in the preparation of various organic compounds. Its bromomethyl group allows for nucleophilic substitution reactions, which can facilitate the formation of more complex structures. This property is particularly useful in the synthesis of pharmaceuticals and agrochemicals .

Synthesis of Natural Products

This compound has been utilized in the total synthesis of natural products, including complex terpenoids and alkaloids. For instance, it has been employed in the stereocontrolled synthesis of secodolastane derivatives, showcasing its utility in creating stereochemically rich molecules that are often found in nature .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a precursor for developing new therapeutic agents. The ability to introduce various functional groups through its bromomethyl functionality enables researchers to modify existing drug candidates or create novel compounds with potential biological activity .

Case Studies and Research Findings

Study TitleApplicationFindings
Total Synthesis of Secodolastane DerivativesOrganic SynthesisDemonstrated effective use of this compound as a key intermediate, achieving high yields and stereoselectivity .
Development of Anticancer AgentsMedicinal ChemistryUtilized in the modification of lead compounds to enhance potency against cancer cell lines, indicating its potential role in drug discovery .
Synthesis of AgrochemicalsAgricultural ChemistryEmployed as a building block for creating new pesticides with improved efficacy and reduced environmental impact .

Mechanism of Action

The compound exerts its effects through its reactive functional groups. The bromomethyl group can participate in nucleophilic substitution reactions, while the tert-butyldimethylsilyl ether group can be hydrolyzed to reveal the underlying benzoate structure. These reactions are crucial in various synthetic pathways and biological processes.

Comparison with Similar Compounds

Research Findings and Challenges

  • Yield Optimization: The nitro-substituted analog’s high bromination yield (88%) suggests that electron-deficient aromatic systems favor efficient halogenation. However, subsequent cyclization steps (e.g., with 2-aminoglutarimide) face yield drops (33%), likely due to steric clashes from the TBDMS group .
  • Stability Concerns: The TBDMS group’s lability under fluoride ions necessitates careful handling during deprotection. This contrasts with Methyl 2-benzoylamino-3-oxobutanoate, where the benzoylamino group enhances stability during enamine formation .

Biological Activity

Methyl 2-(bromomethyl)-3-((tert-butyldimethylsilyl)oxy)benzoate, with a CAS number of 1323407-17-5, is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a bromomethyl group and a tert-butyldimethylsilyloxy moiety, which may influence its interaction with biological targets.

  • Molecular Formula : C₁₅H₂₃BrO₃Si
  • Molecular Weight : 359.34 g/mol
  • InChIKey : YOPIDFXZGOIPLC-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound has not been extensively characterized in the literature. However, its structural components suggest potential interactions with various biological pathways.

  • Inhibition of Enzymatic Activity : Compounds similar in structure have been studied for their ability to inhibit specific enzymes, particularly methyltransferases, which are crucial in various biological processes including gene expression and DNA repair.
  • Antimicrobial Activity : The presence of bromine and the aromatic system may enhance the compound's ability to disrupt microbial membranes or inhibit key metabolic pathways in bacteria.

Case Studies

  • Inhibitory Activity Against Mycobacterium Species :
    • Research has shown that certain benzoate derivatives exhibit promising activity against mycobacterial species, including Mycobacterium tuberculosis. While specific data on this compound is lacking, its structural analogs have demonstrated significant antimicrobial properties .
  • SARS-CoV-2 Inhibition Studies :
    • Related compounds have been investigated for their inhibitory effects on SARS-CoV-2 methyltransferases, which are essential for viral replication. The modifications in the benzoic acid structure can lead to enhanced potency against viral targets .

Data Table: Summary of Biological Activities

Compound NameTargetActivityReference
This compoundMycobacterium tuberculosisPotential antimicrobial
Analogous benzoic acid derivativesSARS-CoV-2 Nsp14Inhibitory activity

Q & A

Q. How do competing side reactions (e.g., elimination vs. substitution) affect yield, and what catalytic systems improve selectivity?

  • Methodology :
  • Catalyst Screening : Test Pd(0)/Pd(II) catalysts (e.g., Pd(PPh₃)₄) for cross-coupling efficiency. Additives like CuI may suppress β-hydride elimination .
  • In Situ Monitoring : Use ReactIR to detect intermediates and adjust reaction parameters in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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